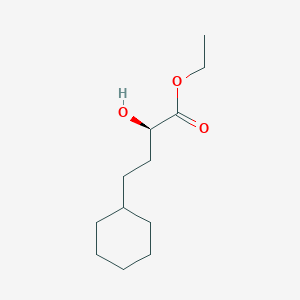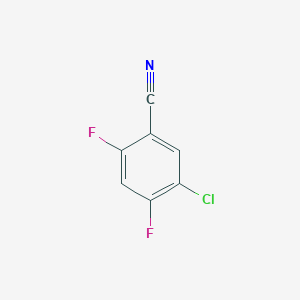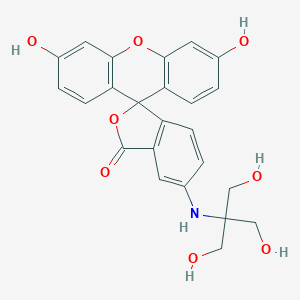
MNTFP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of MNTFP typically involves multi-step organic reactions. One common synthetic route includes the reaction of a trifluoromethyl ketone with a sulfanyl-substituted nonyl compound under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
MNTFP undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
MNTFP has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific desired properties.
Mecanismo De Acción
The mechanism of action of MNTFP involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain biological targets, while the sulfanyl groups can participate in redox reactions, influencing the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
MNTFP can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanone: Lacks the sulfanyl groups, resulting in different chemical reactivity and applications.
1,1,1-Trifluoro-3-(methylthio)propan-2-one: Contains a methylthio group instead of the nonylsulfanyl group, leading to variations in its chemical and biological properties.
Propiedades
Número CAS |
154301-46-9 |
|---|---|
Fórmula molecular |
C12H21F3OS2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H21F3OS2/c13-12(14,15)11(16)10-18-9-7-5-3-1-2-4-6-8-17/h17H,1-10H2 |
Clave InChI |
VGYNCMOKRPXEGF-UHFFFAOYSA-N |
SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
SMILES canónico |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
Key on ui other cas no. |
154301-46-9 |
Sinónimos |
3-(9'-mercaptononylthio)-1,1,1,-trifluoropropan-2-one MNTFP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)




![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)




